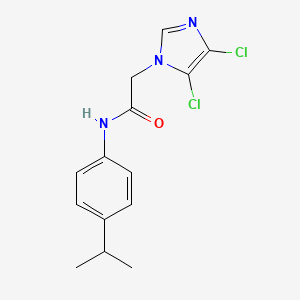
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cell growth and survival. In cancer cells, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has been shown to inhibit the activity of DNA topoisomerase II, a critical enzyme involved in DNA replication and cell division. In neurodegenerative diseases, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X may work by inhibiting the aggregation of misfolded proteins, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In cancer cells, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has been shown to protect neurons from damage and improve cognitive function. In autoimmune diseases, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has been shown to reduce inflammation and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide. Another area of interest is the exploration of its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X and its potential applications in other fields such as cardiology and gastroenterology.
In conclusion, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X is a synthetic N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide that has shown promising results in scientific research for its potential therapeutic applications in cancer research, neurology, and immunology. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylhydrazine with 4,5-dichloroimidazole-1-carboxylic acid followed by acylation with acetic anhydride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide X has been shown to have anti-inflammatory properties and may be useful in treating autoimmune diseases.
Propiedades
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-9(2)10-3-5-11(6-4-10)18-12(20)7-19-8-17-13(15)14(19)16/h3-6,8-9H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJCWXFNLCPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-isopropylphenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

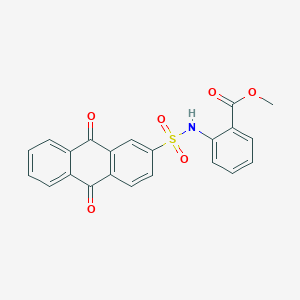
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)
![[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2728817.png)
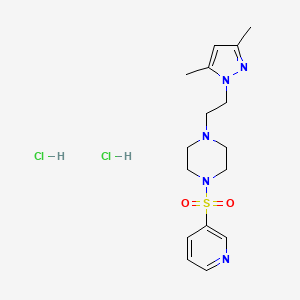
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)
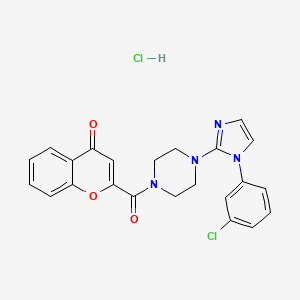



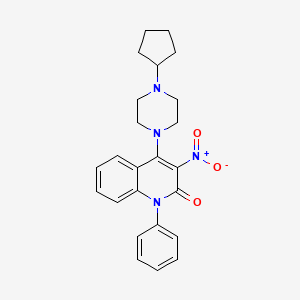
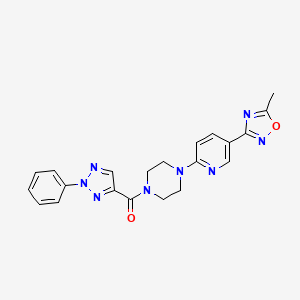
![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)
